SR3335

Overview

Description

SR3335 (ML-176) is a synthetic, selective inverse agonist of the retinoic acid receptor-related orphan receptor alpha (RORα), first identified through high-throughput screening and structure-activity optimization . It binds directly to the RORα ligand-binding domain (LBD) with a Ki of 220 nM, demonstrating high selectivity over other nuclear receptors, including RORβ, RORγ, and LXRα .

Mechanism of Action: this compound suppresses the constitutive transcriptional activity of RORα by displacing endogenous agonists like 25-hydroxycholesterol (25-HC) and stabilizing the receptor in an inactive conformation . This inhibition reduces the expression of RORα target genes, such as PEPCK and G6Pase, key enzymes in hepatic gluconeogenesis . In vivo, this compound (15 mg/kg, twice daily, subcutaneous) improved glucose tolerance in diet-induced obese (DIO) mice without affecting body weight or food intake, highlighting its direct metabolic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

SR3335 is synthesized through a series of chemical reactions involving the formation of a sulfonamide bond. The synthesis typically begins with the preparation of the thiophene-2-sulfonamide intermediate, which is then coupled with a substituted phenyl group to form the final product . The reaction conditions often involve the use of organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), with reaction temperatures maintained at ambient conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories using standard organic synthesis techniques. The process involves multiple purification steps, including recrystallization and chromatography, to achieve high purity levels (≥98%) .

Chemical Reactions Analysis

Types of Reactions

SR3335 undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonamide group.

Oxidation and Reduction: this compound can undergo oxidation and reduction reactions, although these are less commonly studied.

Common Reagents and Conditions

Major Products

The major products formed from reactions involving this compound are typically derivatives of the original compound, with modifications to the sulfonamide or phenyl groups. These derivatives are often studied for their potential biological activities .

Scientific Research Applications

Metabolic Disorders

Mechanism of Action:

SR3335 selectively binds to RORα, inhibiting its constitutive activity. This action leads to the suppression of target genes involved in gluconeogenesis, such as glucose-6-phosphatase and phosphoenolpyruvate carboxykinase. These enzymes play a critical role in glucose production within the liver, making this compound a candidate for managing conditions like type 2 diabetes.

Case Studies:

- In a study involving diet-induced obesity (DIO) mouse models, this compound was administered at a dosage of 15 mg/kg twice daily via intraperitoneal injection for six days. Results showed a significant reduction in plasma glucose levels following a pyruvate tolerance test, indicating effective suppression of gluconeogenesis in vivo .

Table 1: Summary of Metabolic Studies Involving this compound

| Study Type | Model Used | Dosage | Key Findings |

|---|---|---|---|

| Pharmacokinetic Study | Mice | 15 mg/kg b.i.d. | Reduced plasma glucose levels post-pyruvate challenge |

| Gene Expression Study | HepG2 Cells | N/A | Suppressed expression of G6Pase and PEPCK mRNA |

Cancer Research

Anticancer Properties:

Recent studies have indicated that this compound may have anticancer effects by modulating signaling pathways involved in tumor progression. For instance, it has been shown to regulate the YAP signaling pathway, which is crucial in cancer cell proliferation and survival.

Case Studies:

- In an investigation focused on nucleus pulposus (NP) cells, this compound treatment resulted in reduced expression of matrix-degrading enzymes and apoptosis markers, suggesting its potential use as a therapeutic agent in degenerative disc disease and possibly other cancers .

Table 2: Summary of Cancer Studies Involving this compound

| Study Type | Cell Type | Treatment Duration | Key Findings |

|---|---|---|---|

| Anticancer Study | NP Cells | N/A | Reduced MMP13 expression; antiapoptotic effects |

| Signaling Pathway Study | Various Cancer Cells | N/A | Modulated YAP signaling pathway activity |

Immunology

Role in Immune Response:

this compound has been implicated in the modulation of immune responses, particularly through its effects on TH17 cell development. By inhibiting RORα activity, this compound may influence the differentiation and function of these cells, which are involved in autoimmune diseases.

Case Studies:

Mechanism of Action

SR3335 exerts its effects by selectively binding to the ligand-binding domain of RORα, inhibiting its constitutive transactivation activity. This binding prevents the receptor from interacting with coactivators and corepressors, thereby suppressing the expression of target genes involved in metabolic processes . The primary molecular targets of this compound include gluconeogenic enzymes such as glucose-6-phosphatase and phosphoenolpyruvate carboxykinase .

Comparison with Similar Compounds

T0901317 (T1317)

Profile :

- Targets : LXR agonist, RORα/γ inverse agonist, FXR activator .

- Selectivity : Low (cross-reactivity with multiple receptors).

- Key Applications : Lipid metabolism, cholesterol transport.

Comparison with SR3335 :

| Parameter | This compound | T0901317 |

|---|---|---|

| Primary Target | RORα (Ki = 220 nM) | LXRα/β, RORα/γ, FXR |

| Activity | Selective RORα inverse agonist | Pan-ROR inverse agonist |

| Metabolic Effects | Suppresses gluconeogenesis | Promotes lipogenesis (via LXR) |

| Therapeutic Utility | T2D, autoimmune diseases | Limited due to off-target effects |

T1317’s lack of selectivity limits its utility in RORα-specific studies, as it activates LXR and FXR, leading to unintended metabolic effects (e.g., increased triglycerides) . In contrast, this compound’s specificity makes it superior for dissecting RORα pathways.

SR1078

Profile :

- Targets : Dual RORα/γ agonist .

- Selectivity : Moderate (activates both RORα and RORγ).

- Key Applications: Cholesterol metabolism, T-cell immunomodulation.

Comparison with this compound :

| Parameter | This compound | SR1078 |

|---|---|---|

| Target Engagement | RORα inverse agonist | RORα/γ agonist |

| Cholesterol Metabolism | ↑ ABCA1, ↓ HMGCR | ↓ ABCA1, ↑ cholesterol esters |

| Immunomodulation | Inhibits TH17 cells | Enhances CD8+ T-cell cytotoxicity |

SR1078’s dual agonism increases RORα/γ target gene transcription (e.g., Cyp7b1), opposing this compound’s suppressive effects . In CD8+ T cells, this compound reduces cholesterol biosynthesis, impairing anti-tumor responses, whereas SR1078 enhances effector functions .

25-Hydroxycholesterol (25-HC)

Profile :

- Targets: Endogenous RORα agonist .

- Selectivity : Binds RORα, LXR, and INSIG.

- Key Applications : Cholesterol homeostasis, immune signaling.

Comparison with this compound :

| Parameter | This compound | 25-HC |

|---|---|---|

| Binding Affinity | Ki = 220 nM (RORα) | Endogenous agonist |

| Transcriptional Effects | Suppresses RORα activity | Activates RORα and LXR |

| Therapeutic Potential | Pharmacological inhibitor | Limited by pleiotropic effects |

While 25-HC regulates circadian metabolism and inflammation naturally, this compound’s synthetic design allows precise RORα inhibition without activating LXR or other pathways .

Biological Activity

SR3335, also known as ML176, is a selective inverse agonist of the retinoic acid receptor-related orphan receptor alpha (RORα). This compound has garnered attention due to its potential therapeutic applications in metabolic disorders, particularly type 2 diabetes, and its role in modulating various biological processes such as cartilage health and fat metabolism.

This compound functions by selectively binding to RORα, inhibiting its transcriptional activity. This inhibition leads to a decrease in the expression of target genes associated with gluconeogenesis, such as glucose-6-phosphatase (G6Pase) and phosphoenolpyruvate carboxykinase (PEPCK) . The compound's selective action is crucial as it does not affect other ROR subtypes or various nuclear receptors, making it a valuable tool for studying RORα's biological roles .

Pharmacokinetics

Pharmacokinetic studies in mice indicate that this compound has favorable absorption characteristics when administered intraperitoneally. In vivo experiments demonstrated that treatment with this compound significantly suppressed gluconeogenesis in a diet-induced obesity mouse model, evidenced by lower plasma glucose levels following a pyruvate tolerance test .

Metabolic Regulation

- Gluconeogenesis Suppression : this compound treatment resulted in a notable downregulation of PEPCK expression while having minimal effects on G6Pase levels in vivo. This selective suppression contributes to the overall reduction in hepatic glucose production .

- Fat Browning and Energy Homeostasis : Studies have shown that this compound can enhance adaptive thermogenesis, leading to weight loss in wild-type mice without affecting food intake. This effect is associated with increased expression of uncoupling protein 1 (UCP1) in subcutaneous white adipose tissue (scWAT) .

- Cholesterol Metabolism : this compound has been implicated in the regulation of cholesterol metabolism pathways. Gene-set enrichment analysis revealed upregulation of cholesterol transportation genes following treatment, indicating its role in lipid homeostasis .

Cartilage Health

In studies focusing on cartilage damage, this compound demonstrated protective effects by modulating the expression of matrix components. Treatment led to an increase in collagen type II (COL2A1) and the cartilage marker SOX9 while suppressing matrix-degrading enzymes such as ADAMTS4 and MMP13 . This suggests potential applications for this compound in treating degenerative cartilage diseases.

Case Study 1: Type 2 Diabetes Model

In a controlled experiment using diet-induced obesity mice, this compound was administered at a dose of 15 mg/kg twice daily for six days. Results showed a significant reduction in plasma glucose levels during the pyruvate tolerance test, supporting its potential as a therapeutic agent for managing type 2 diabetes .

Case Study 2: Cartilage Regeneration

A study investigating the effects of RORα blockade on chondrocytes revealed that this compound treatment not only reversed cartilage damage but also regulated key markers associated with cartilage health. Optimal concentrations for therapeutic effects were identified between 0.5–1 μM, highlighting its dose-dependent efficacy .

Summary Table of Biological Activities

| Biological Activity | Effect of this compound | Mechanism/Notes |

|---|---|---|

| Gluconeogenesis | Inhibition | Downregulation of PEPCK expression |

| Fat Browning | Promotion | Increased UCP1 expression in scWAT |

| Cholesterol Metabolism | Upregulation | Enhanced expression of cholesterol transport genes |

| Cartilage Health | Protection against degradation | Increased COL2A1 and SOX9; decreased MMP13 |

Q & A

Basic Research Questions

Q. What is the primary mechanism of SR3335 in modulating RORα activity?

this compound functions as a selective inverse agonist of RORα, directly binding to the receptor to suppress its transcriptional activity. This is validated through gene expression analyses showing dose-dependent inhibition of IL-17A, IL-17F, and other TH17-associated cytokines in vitro. Competitive binding assays confirm its specificity for RORα over other nuclear receptors (e.g., LXRβ, PXR) .

Q. How can researchers assess this compound's impact on glucose metabolism pathways?

In vitro hepatocyte models are ideal for measuring this compound's effects on gluconeogenic enzymes. Key methods include:

- Enzyme activity assays : Quantify G6Pase activity via normalized luciferase reporter systems (e.g., G6Pase::Luc constructs) .

- qPCR : Evaluate mRNA expression of G6Pase and PEPCK, with DMSO-treated controls for baseline comparison .

Q. What experimental concentrations of this compound are effective in cell-based studies?

this compound is typically used at 5–20 μM in cell culture. For example:

- CD8+ T cell proliferation : 10–20 μM significantly enhances IFN-γ secretion and Acat1 mRNA expression .

- TH17 suppression : 10 μM reduces IL-17A expression by >50% in murine and human cells .

Advanced Research Questions

Q. How can contradictory data on this compound's role in NF-κB signaling be resolved?

this compound exhibits context-dependent modulation of NF-κB:

- Inhibition : In PD-1+ γδT cells, this compound (10 μM) upregulates NF-κB via RORα suppression, as shown by luciferase assays and p-p65 Western blotting .

- No direct effect : In TH17 models, this compound reduces IL-17A without altering NF-κB targets. Methodological recommendation : Use pathway-specific inhibitors (e.g., IκBα) and single-cell RNA-seq to disentangle cell-type-specific mechanisms .

Q. What strategies optimize in vivo validation of this compound in autoimmune disease models?

- EAE model design : Administer this compound (30 mg/kg/day) post-immunization. Monitor disease severity via clinical scoring and quantify CNS infiltration using flow cytometry (e.g., RORγt+ cell reduction) .

- Data triangulation : Combine histopathology, cytokine ELISAs (IL-17A, IFN-γ), and RNA-seq to validate target engagement and off-target effects .

Q. How can researchers address variability in this compound's metabolic vs. immunomodulatory effects?

- Dose titration : Use low doses (5–10 μM) for metabolic studies (e.g., G6Pase suppression) and higher doses (15–20 μM) for immune modulation (e.g., TH17 inhibition) .

- Multi-omics integration : Pair RNA-seq with metabolomics to map pathway crosstalk (e.g., cholesterol metabolism in CD8+ T cells) .

Q. Methodological Best Practices

- Selectivity validation : Include controls for off-target effects (e.g., LXRβ/PXR activity assays) and use CRISPR/Cas9 RORα-knockout cells to confirm phenotype specificity .

- Data contradiction analysis : Apply systems biology tools (e.g., GSEA) to identify context-dependent signaling nodes, as seen in NF-κB vs. TH17 pathways .

- Reproducibility : Adopt standardized protocols for this compound solubility (e.g., DMSO stock solutions ≤0.1% final concentration) and validate findings across multiple cell lines (e.g., primary T cells vs. hepatocytes) .

Properties

IUPAC Name |

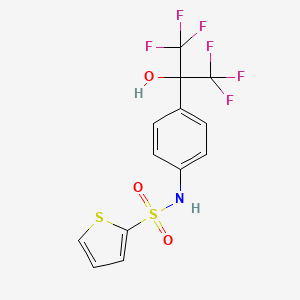

N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]thiophene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F6NO3S2/c14-12(15,16)11(21,13(17,18)19)8-3-5-9(6-4-8)20-25(22,23)10-2-1-7-24-10/h1-7,20-21H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZWUNZRMANFRAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)S(=O)(=O)NC2=CC=C(C=C2)C(C(F)(F)F)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F6NO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70368245 | |

| Record name | N-[4-(1,1,1,3,3,3-Hexafluoro-2-hydroxy-2-propanyl)phenyl]-2-thiophenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70368245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

293753-05-6 | |

| Record name | N-[4-(1,1,1,3,3,3-Hexafluoro-2-hydroxy-2-propanyl)phenyl]-2-thiophenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70368245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.